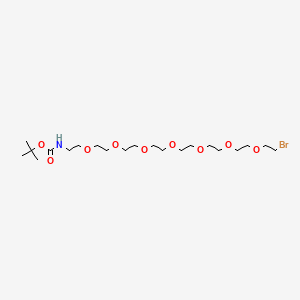
Btk-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk-IN-11 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other immune cells. BTK is involved in the development, differentiation, and activation of B cells, making it a significant target for the treatment of various B-cell malignancies and autoimmune diseases .
Méthodes De Préparation
The synthesis of Btk-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tricyclic compound through a series of reactions such as cyclization, substitution, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Btk-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Btk-IN-11 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: this compound is employed in research to understand the role of BTK in immune cell function and to investigate the molecular mechanisms underlying B-cell malignancies.
Medicine: The compound is being explored for its therapeutic potential in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions
Mécanisme D'action
Btk-IN-11 exerts its effects by covalently binding to the cysteine residue at the active site of BTK, leading to irreversible inhibition of the kinase activity. This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the signaling pathways that promote B-cell proliferation and survival . The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and the Toll-like receptor (TLR) signaling pathway .
Comparaison Avec Des Composés Similaires
Btk-IN-11 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target BTK, this compound is unique in its specific binding affinity and selectivity for BTK. Similar compounds include:
Ibrutinib: The first BTK inhibitor approved for clinical use, known for its broad application in B-cell malignancies.
Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Orelabrutinib: Known for its high selectivity and potency in inhibiting BTK.
Acalabrutinib: Another second-generation BTK inhibitor with a favorable safety profile.
This compound stands out due to its unique chemical structure and specific binding properties, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C26H22ClN5O3 |
|---|---|
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
3-(2-chloro-4-phenoxybenzoyl)-1'-methylspiro[5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-12,3'-pyrrolidine]-11-one |
InChI |
InChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34) |
Clé InChI |
AFMCTOKRAXKKBC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


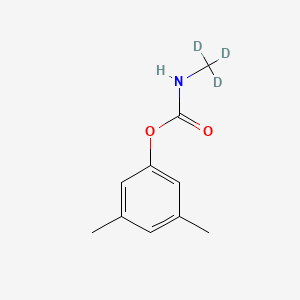
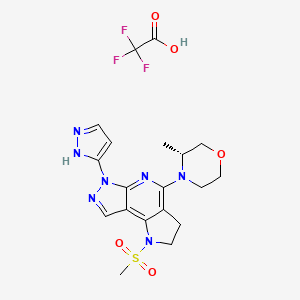
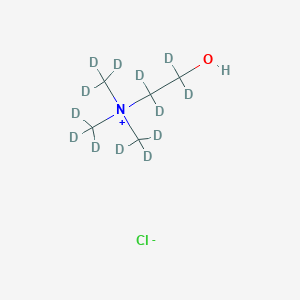
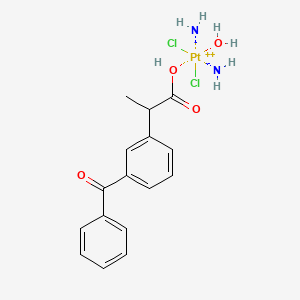
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
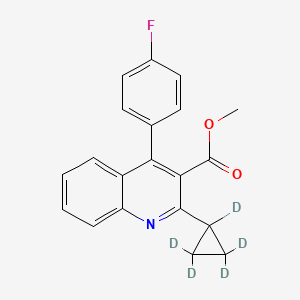
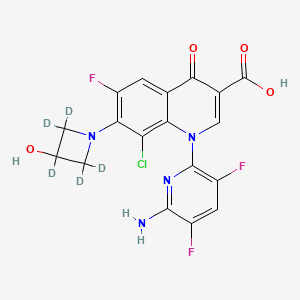
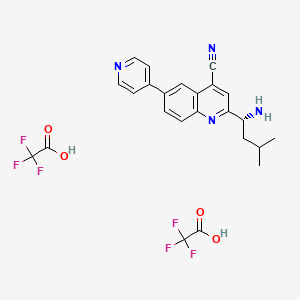

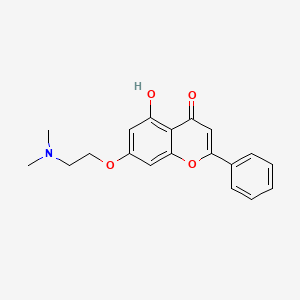
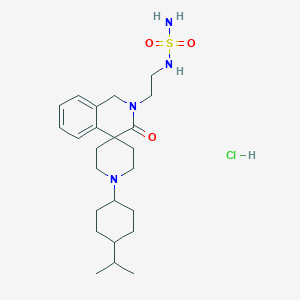
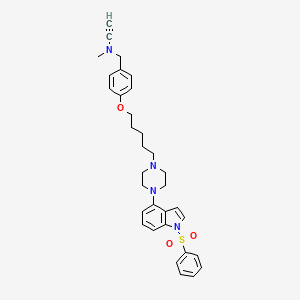
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)
